molecular formula C₂₆H₃₈O₆ B1158342 [(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate

[(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate

Cat. No.: B1158342
M. Wt: 446.58
Attention: For research use only. Not for human or veterinary use.
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Description

[(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate is a complex organic compound belonging to the class of steroids. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a methoxy group, and a butanoate ester. It is known for its significant biological activity and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Methoxylation: Addition of a methoxy group using methyl iodide in the presence of a base.

    Esterification: Formation of the butanoate ester through a reaction with butanoic acid or its derivatives in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular processes and its potential as a biomarker.

    Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory and hormonal disorders.

    Industry: Utilized in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of [(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways, leading to its biological effects. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one]
  • [(8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal

Uniqueness

[(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate is unique due to its specific combination of functional groups and its structural complexity. This uniqueness contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C₂₆H₃₈O₆

Molecular Weight

446.58

Synonyms

Hydrocortisone 3-Methyl Enol Ether 17-Butyrate; 

Origin of Product

United States

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